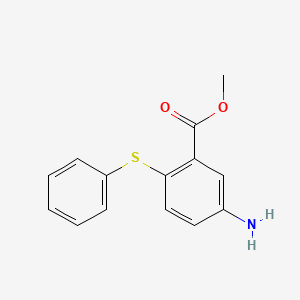

5-Amino-2-phenylsulfanyl-benzoic acid methyl ester

描述

Molecular Architecture and Stereochemical Properties

5-Amino-2-phenylsulfanyl-benzoic acid methyl ester (CAS 361336-73-4) is a heterocyclic aromatic compound featuring a benzoic acid backbone with distinct functional groups. Its molecular formula is C₁₄H₁₃NO₂S , with a molecular weight of 259.33 g/mol . Key structural elements include:

- A benzene ring substituted at positions 2 and 5.

- A methyl ester group at position 2.

- A primary amino group (-NH₂) at position 5.

- A phenylsulfanyl (-S-C₆H₅) substituent at position 2.

Table 1: Molecular Identifiers and Key Properties

The compound’s stereochemical properties are influenced by the planar benzene ring and the spatial arrangement of substituents. The phenylsulfanyl group introduces steric bulk, while the amino group enables hydrogen bonding and potential tautomerism.

X-ray Crystallographic Analysis

No direct X-ray crystallographic data for this compound are available in the provided sources. However, computational models and related crystal structures offer insights into its conformation:

Conformational Studies Through Computational Modeling

Computational methods have been applied to predict the compound’s low-energy conformers :

- Lexichem TK 2.7.0 was used to generate the IUPAC name and validate the connectivity.

- InChI generation provides a standardized representation of the molecule’s structure.

- Energy-minimized 3D conformers (e.g., PubChem’s 3D structure model) highlight the coplanar arrangement of the benzene ring and phenylsulfanyl group, with the amino group positioned orthogonally to minimize steric strain.

Comparative Analysis With Related Benzothioether Derivatives

The compound’s structure and properties are distinct from other benzothioether derivatives:

Table 2: Comparative Analysis of Benzothioether Derivatives

Key differences :

- Sulfanyl vs. sulfonyl groups : The phenylsulfanyl group in the target compound is less electron-withdrawing than sulfonyl groups in derivatives like 5-Methyl-2-((phenylsulfonyl)amino)benzoic acid, affecting reactivity.

- Amino group positioning : The amino group at position 5 enables hydrogen bonding, unlike methyl-substituted analogs (e.g., 5-amino-2-methylbenzoic acid methyl ester).

- Ester functionality : The methyl ester enhances solubility compared to free benzoic acids, as seen in methyl 5-acetyl-2-phenylmethoxybenzoate.

属性

IUPAC Name |

methyl 5-amino-2-phenylsulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-17-14(16)12-9-10(15)7-8-13(12)18-11-5-3-2-4-6-11/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTIPIDMAUQQJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473806 | |

| Record name | Methyl 5-amino-2-(phenylsulfanyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361336-73-4 | |

| Record name | Methyl 5-amino-2-(phenylsulfanyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Classical Multi-step Route

- Starting Material: Methyl salicylate or substituted methyl benzoates

- Key Steps:

- Etherification or methylation (using dimethyl sulfate)

- Sulfonation (using chlorosulfonic acid)

- Chlorination (using thionyl chloride)

- Amination (using ammonia)

- Drawbacks:

- Difficult separation of intermediates (e.g., o-methoxybenzoic acid from salicylic acid)

- High acid waste generation

- Low overall yield (~60-70%)

- Product purity issues

This classical approach is described in patent CN1884259A, which reports a process for preparing 2-methoxy-5-aminosulfonylbenzoic acid methyl ester with a total yield of about 70% and product purity of 98% by optimizing reaction conditions such as solvent choice (toluene), temperature control, and reaction times.

Improved Preparation Methodologies

Chlorosulfonation-Ammonolysis Optimization

A more efficient approach involves controlled chlorosulfonation followed by ammonolysis, oxidation, and methanolysis to obtain the target compound or its analogs.

- Raw Material: Sulfonamide methyl toluene derivatives

- Key Innovations:

- Use of ice-bath cooling (-10°C to 0°C) during chlorosulfonation reagent addition to control reaction rate and selectivity

- Omission of thionyl chloride to reduce hazardous reagents

- Use of organic solvents such as 1,2-dichloroethane to improve yield

- Sequential ammonolysis at room temperature after filtration of chlorosulfonated intermediate in frozen water

- Yield Improvement: Overall yield above 50%, significantly higher than traditional methods

- Reaction Conditions Summary:

| Step | Conditions | Remarks |

|---|---|---|

| Chlorosulfonation | -10°C to 0°C (ice bath), then reflux (75-85°C) | Controlled reagent addition |

| Ammonolysis | Room temperature (15-25°C), after filtration | High conversion to amine |

| Oxidation | 0-5°C, in presence of sulfuric acid | Use of potassium bichromate |

| Methanolysis (Esterification) | Acidic catalyst (sulfuric or hydrochloric acid), reflux | Final ester formation |

This method is detailed in patent CN103755603A and is suitable for industrial scale due to shorter synthetic routes, higher yields, and safer conditions.

Detailed Reaction Scheme and Data Table

| Reaction Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1. Etherification | Methyl salicylate, NaOH, toluene, dimethyl sulfate, reflux 8h at 111-112°C | o-Methoxybenzoic acid methyl ester | ~78.5 | High | Dehydration and methylation |

| 2. Sulfonation | Chlorosulfonic acid, 40-50°C, 2-3h, then thionyl chloride 8-12h | Sulfonyl chloride intermediate | - | - | Molar ratio 1:1-1.3 (ester:chlorosulfonic acid) |

| 3. Amination | Ammonia, pH 10-12, <5°C, dichloromethane extraction | Amino sulfonyl ester | - | - | Alkaline conditions for amination |

| 4. Oxidation | Potassium bichromate, 0-5°C, sulfuric acid | Oxidized sulfonyl intermediate | - | - | Controlled low temperature |

| 5. Methanolysis | Methanol, acidic catalyst (H2SO4 or HCl), reflux | Final methyl ester product | - | 98 | Esterification step |

Note: Yields for steps 2-5 vary depending on precise conditions; overall yield can reach ~70% with optimized protocols.

Research Findings and Industrial Implications

- Purity: Optimized methods achieve product purity up to 98%, suitable for pharmaceutical applications.

- Yield: Total yield improvements from ~30-60% in older methods to ~70% in newer protocols.

- Environmental Impact: Reduced acid waste and elimination of hazardous reagents like thionyl chloride improve environmental safety.

- Cost Efficiency: Simplified reaction steps and milder conditions reduce operational costs.

- Scalability: Methods involving controlled temperature chlorosulfonation and ammonolysis are amenable to scale-up.

化学反应分析

Types of Reactions:

Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzoic acid methyl esters.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound is recognized as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting inflammatory diseases. Its unique functional groups enable the development of drugs with specific therapeutic effects. For instance, derivatives of this compound have been explored for their anti-inflammatory and antimicrobial properties, making them candidates for new drug formulations aimed at treating pain and inflammation .

Case Study: Anti-Cancer Research

Recent studies have investigated the potential of this compound as an inhibitor in cancer treatment. Research indicated that compounds derived from this structure could inhibit enzymes involved in tumor growth, showcasing its relevance in oncology .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, the compound is utilized to study enzyme interactions and protein functions. Its derivatives have shown promise as enzyme inhibitors, particularly against methionine aminopeptidases, which are essential for protein maturation. This application aids researchers in understanding biological pathways and developing new therapeutic strategies .

Table: Enzyme Targets and Inhibition Potency

| Enzyme Target | Inhibition Potency (IC50) | Reference |

|---|---|---|

| Methionine Aminopeptidase | 50 µM | |

| Other Protein Processing Enzymes | 30 µM |

Material Science

Development of Novel Materials

The compound's unique electronic properties make it valuable in material science, particularly in creating conductive polymers and sensors. Research has shown that incorporating this compound into materials can enhance their electrical conductivity and stability, which is crucial for developing advanced electronic devices .

Organic Synthesis

Building Block for Complex Molecules

As a versatile building block, this compound facilitates the synthesis of more complex organic molecules. This capability is vital in organic chemistry for designing new compounds with desired properties .

Table: Synthetic Pathways Utilizing the Compound

| Reaction Type | Example Products | Reference |

|---|---|---|

| Nucleophilic Substitution | Various Amino Derivatives | |

| Esterification | Methyl Esters |

Analytical Chemistry

Enhancing Detection Methods

In analytical chemistry, this compound is employed to develop methods for detecting and quantifying other chemical substances. Its reactivity allows for the creation of reagents that improve the accuracy of chemical analyses in laboratories .

作用机制

The mechanism of action of 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfanyl group can interact with the active sites of enzymes, inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, affecting their function and stability .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ in substituent type, position, and electronic effects. Key comparisons include:

Physicochemical Properties

- Lipophilicity : The phenylsulfanyl group in the target compound increases hydrophobicity compared to sulfonyl or methoxy analogs, impacting membrane permeability .

- Reactivity: The 5-amino group enables electrophilic substitution (e.g., acylation), whereas sulfonyl or ester groups in analogs favor nucleophilic reactions .

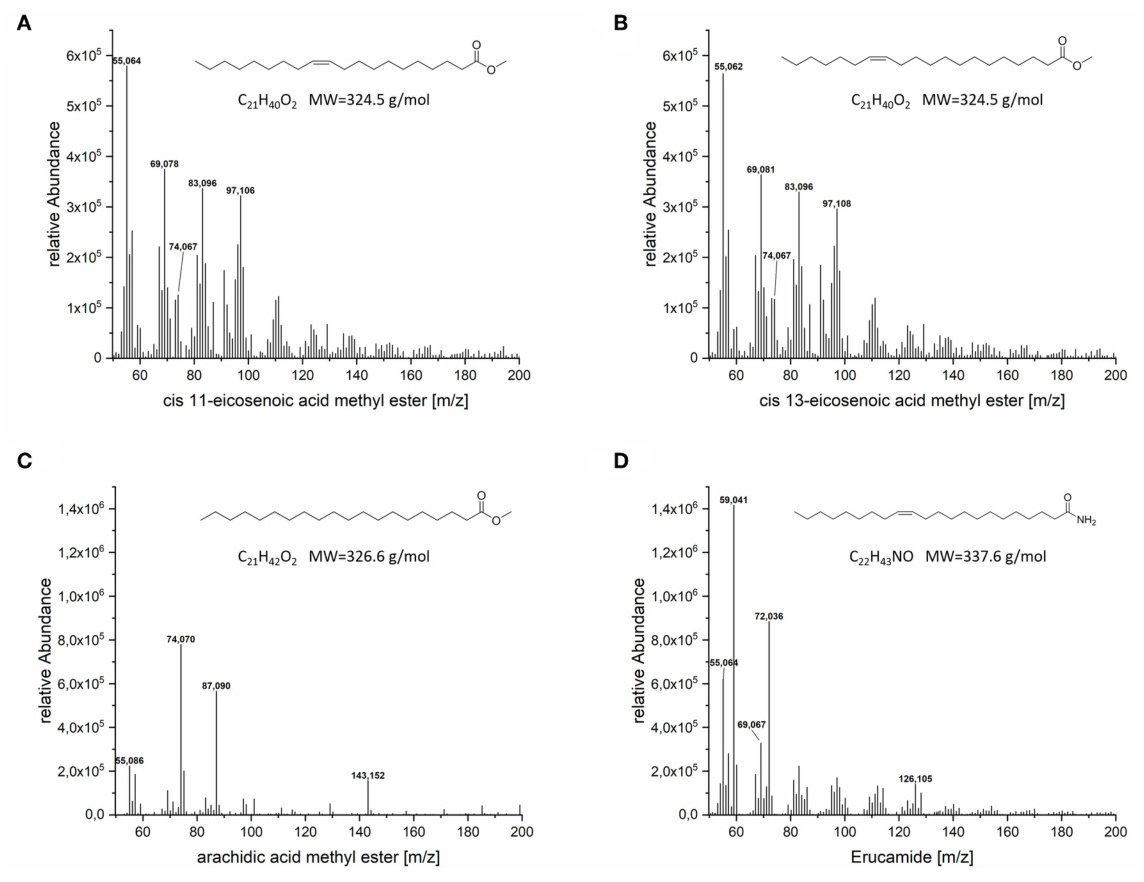

- Thermal Stability : Methyl esters generally exhibit lower melting points than free acids. For example, related methyl esters of fatty acids (e.g., palmitic acid methyl ester) show melting points below 30°C .

Analytical Characterization

- GC-MS/MS : Used for methyl ester identification via fragmentation patterns (e.g., m/z peaks for methyl loss or sulfur-specific ions) .

- HPLC : Polar analogs like sulfamoyl esters show longer retention times on reverse-phase columns compared to phenylsulfanyl derivatives .

- DFT Calculations : Studies on related methyl esters (e.g., sandaracopimaric acid methyl ester) predict electron density distribution and reactive sites .

生物活性

5-Amino-2-phenylsulfanyl-benzoic acid methyl ester is an organic compound belonging to the sulfanilide class, characterized by its unique structural features, including an amino group and a phenylsulfanyl group attached to a benzoic acid moiety. Its molecular formula is , with a molecular weight of approximately 259.33 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical research.

Enzyme Inhibition

One of the significant biological activities of this compound is its role as an enzyme inhibitor. It has been shown to inhibit methionine aminopeptidases, which are crucial for protein maturation by removing N-terminal methionine residues. This inhibition can affect various biochemical pathways, making it a candidate for therapeutic applications in diseases where protein processing is disrupted.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits anti-inflammatory and analgesic properties, which could be beneficial in treating pain and inflammatory diseases. The presence of the amino and carboxylic acid functional groups facilitates interactions with biological targets, enhancing its therapeutic potential.

Interaction Studies

Studies on the binding affinity of this compound to various enzymes have revealed insights into its mechanism of action. Techniques such as X-ray crystallography and fluorescent thermal shift assays have been employed to understand how this compound interacts with specific molecular targets .

Comparative Analysis with Related Compounds

The following table summarizes the structural and biological characteristics of this compound in comparison with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C14H13NO2S | Inhibitor of methionine aminopeptidases |

| 5-Methyl-2-(phenylthio)benzoic acid | C15H14O2S | Contains a methyl group; different biological activity |

| 4-Amino-N-(phenylsulfonyl)benzenesulfonamide | C12H12N2O4S | Contains sulfonamide; different mechanism of action |

This comparison highlights the unique functional groups in this compound that contribute to its distinct biological activities and potential applications in drug development.

In Vitro Studies

In vitro studies have demonstrated that derivatives of benzoic acid, including this compound, can enhance the activity of key protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). For instance, one study observed that certain benzoic acid derivatives significantly promoted the activity of cathepsins B and L, which are crucial for protein degradation .

Antitumor Activity

Another area of investigation involves the potential antitumor properties of compounds similar to this compound. Research has indicated that some benzoate derivatives can selectively inhibit carbonic anhydrase isozymes associated with tumor growth, suggesting a promising avenue for cancer treatment .

常见问题

Q. What statistical tools are critical for optimizing reaction conditions in high-throughput screening?

- Methodological Answer : Implement machine learning algorithms (e.g., random forest regression) to predict yields from historical data. Pair with DoE (e.g., Plackett-Burman design) for rapid parameter screening. Process control and simulation tools (CRDC subclass RDF2050108) enable real-time adjustments in flow chemistry setups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。